![molecular formula C15H20ClN3O2S B4368254 N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,2,4-trimethylbenzenesulfonamide](/img/structure/B4368254.png)
N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,2,4-trimethylbenzenesulfonamide
Overview
Description
N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,2,4-trimethylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential in treating various types of cancer.
Mechanism of Action
N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,2,4-trimethylbenzenesulfonamide acts as an inhibitor of various kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases are involved in the regulation of various signaling pathways that are crucial for cancer cell proliferation and survival. By inhibiting these kinases, N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,2,4-trimethylbenzenesulfonamide can effectively block the growth and survival of cancer cells.
Biochemical and Physiological Effects
N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,2,4-trimethylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. Additionally, N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,2,4-trimethylbenzenesulfonamide has been shown to have immunomodulatory effects, which can enhance the immune system's ability to recognize and eliminate cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,2,4-trimethylbenzenesulfonamide is its specificity for BTK, ITK, and TEC kinase. This specificity allows for targeted inhibition of these kinases, which can reduce off-target effects and increase the efficacy of the treatment. However, one of the limitations of N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,2,4-trimethylbenzenesulfonamide is its potential for drug resistance. Cancer cells can develop resistance to N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,2,4-trimethylbenzenesulfonamide by upregulating alternative signaling pathways or mutations in the target kinases.
Future Directions
There are several future directions for the development of N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,2,4-trimethylbenzenesulfonamide. One potential direction is the combination of N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,2,4-trimethylbenzenesulfonamide with other targeted therapies or immunotherapies to enhance its efficacy. Additionally, further studies are needed to understand the mechanisms of drug resistance and develop strategies to overcome it. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,2,4-trimethylbenzenesulfonamide in humans.
Scientific Research Applications
N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,2,4-trimethylbenzenesulfonamide has been extensively studied for its potential in treating various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and survival of cancer cells by targeting specific signaling pathways that are crucial for cancer cell proliferation and survival.
properties
IUPAC Name |
N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-N,2,4-trimethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2S/c1-5-19-14(13(16)9-17-19)10-18(4)22(20,21)15-7-6-11(2)8-12(15)3/h6-9H,5,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMMSIOZUXBNPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)CN(C)S(=O)(=O)C2=C(C=C(C=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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